7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18ClFN4OS and its molecular weight is 440.92. The purity is usually 95%.
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Biological Activity
The compound 7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClFN4OS
- Molecular Weight : 396.92 g/mol
Research indicates that this compound may interact with various biological targets, primarily through inhibition of key enzymes and receptors involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine scaffold is known for its ability to modulate kinase activity and affect cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- PI3K Inhibition : Similar compounds in this class have shown to inhibit phosphoinositide 3-kinases (PI3K), which are crucial for cell survival and growth .
- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral fusion processes with host cells, suggesting potential applications in treating viral infections .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity .
Antimicrobial Activity
A study highlighted the antimicrobial effects of related thieno[3,2-d]pyrimidine compounds against several bacterial strains. The results indicated varying degrees of inhibition:
Compound | Target Bacteria | Inhibition (%) |
---|---|---|
Compound 1 | Escherichia coli | 94.5 |
Compound 2 | Staphylococcus aureus | 72.5 |
Compound 3 | Salmonella typhimurium | 70.4 |
These findings suggest that the compound may have significant potential as an antimicrobial agent .
Antiviral Activity
The antiviral potential of structurally similar compounds has been documented, particularly against respiratory syncytial virus (RSV). For instance, a compound with a similar piperazine moiety exhibited potent inhibitory effects on viral fusion processes, which could be relevant for the development of antiviral therapies targeting RSV and other viruses .
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Study on PI3K Inhibition : A derivative was evaluated for its selectivity as a PI3Kδ inhibitor in clinical assays related to autoimmune diseases like Primary Sjogren’s Syndrome. Results showed promising efficacy in modulating immune responses through selective inhibition .
- Antimicrobial Screening : In another study focused on the synthesis of piperazine derivatives, compounds showed significant binding interactions with bacterial enoyl reductase active sites, correlating with their antimicrobial efficacy against Gram-positive bacteria .
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-15-5-3-4-14(12-15)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)18-7-2-1-6-17(18)24/h1-7,12-13H,8-11H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFOGVNYLABMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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